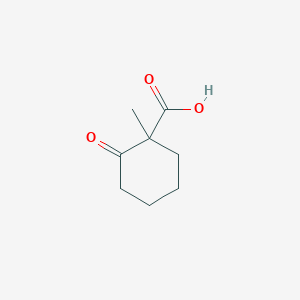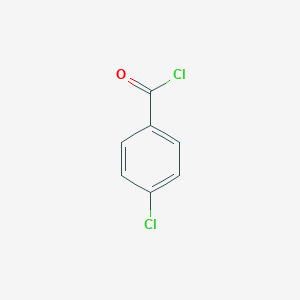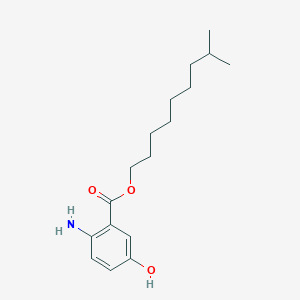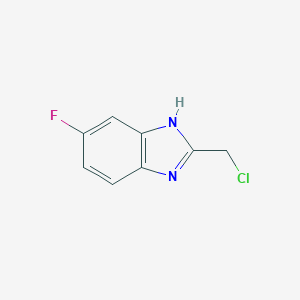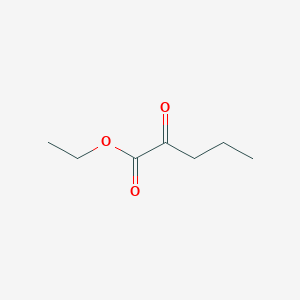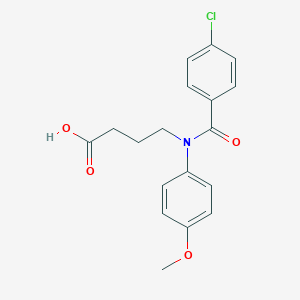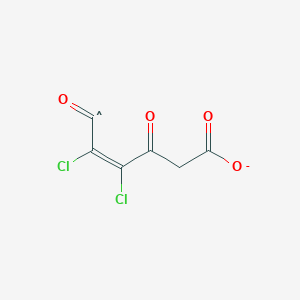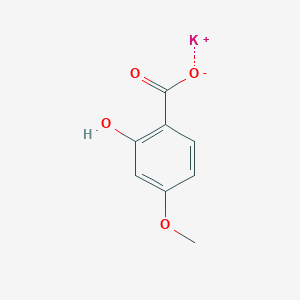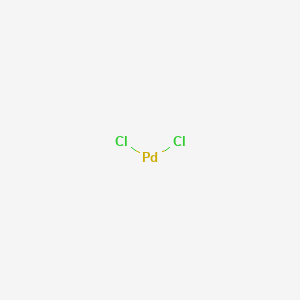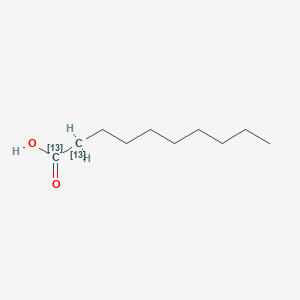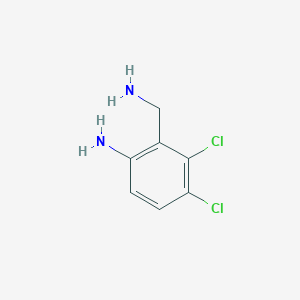
2-(氨甲基)-3,4-二氯苯胺
描述
Synthesis Analysis
The synthesis of compounds related to 2-(Aminomethyl)-3,4-dichloroaniline can be complex, involving multiple steps and various reagents. For instance, the first paper discusses the reaction of N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile with amines to yield oxazole derivatives and N-acylcarboxamides . Although this does not directly describe the synthesis of 2-(Aminomethyl)-3,4-dichloroaniline, it provides a potential pathway for synthesizing related compounds through the reaction of dichloroacrylonitrile derivatives with amines.
Molecular Structure Analysis
The molecular structure of related compounds, such as those formed from the reaction of dichloroacrylonitrile derivatives, can include various heterocyclic systems like oxazoles and imidazolidines . These structures are formed through cyclization reactions, which are common in the synthesis of complex organic molecules. The presence of chlorine atoms and additional functional groups can significantly affect the reactivity and properties of these molecules.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-(Aminomethyl)-3,4-dichloroaniline can be diverse. For example, the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides leads to the formation of amides . This indicates that the amino group in such compounds is reactive and can undergo acylation. Heating these amides can result in intramolecular alkylation, leading to the formation of polycondensed heterocycles . These reactions highlight the potential reactivity of the amino group in 2-(Aminomethyl)-3,4-dichloroaniline.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(Aminomethyl)-3,4-dichloroaniline are not directly reported in the provided papers, we can infer that the presence of chlorine atoms and amino groups would influence its properties. Chlorine substituents can increase the density and boiling point of the compound, while amino groups can engage in hydrogen bonding, affecting solubility and melting point. The reactivity of the compound would also be influenced by these functional groups, as seen in the chemical reactions of related compounds .
科学研究应用
环境毒性和降解
2-(氨甲基)-3,4-二氯苯胺及其类似物,如3,4-二氯苯胺(DCA),用于合成除草剂、偶氮染料和药物。研究表明这些化合物对水生生物构成风险。例如,DCA在鲫鱼肝脏中诱导氧化应激,暗示其释放到水体中可能带来环境危害(Li et al., 2003)。此外,Chlorella pyrenoidosa对DCA的生物降解显示出微藻在去除水体中此类污染物方面的潜力,为减轻环境污染提供了可持续的方法(Wang et al., 2012)。
毒性和生物降解
DCA衍生物的毒性一直是一个关注的问题,特别是它们对人类健康和环境的影响。研究发现DCA可以导致肝组织中的氧化应激和脂质过氧化,这表明需要谨慎处理和处置这些化合物,以防止环境和健康危害(Valentovic et al., 2002)。此外,研究能够降解DCA的细菌,如假单胞菌属菌株,突显了生物修复策略在解决此类化合物污染方面的潜力(Kang & Kim, 2007)。
分析方法和职业暴露
开发对生物样本中的DCA进行敏感和选择性分析的方法对于监测暴露并确保工作场所安全至关重要。诸如气相色谱/质谱(GC/MS)的技术已经为此目的进行了验证,从而建立了可帮助评估个体暴露情况的参考值,特别是那些处于暴露于杀虫剂和相关化合物风险的职业人员(Turci et al., 2006)。
用于水处理的先进氧化过程
对先进氧化过程的研究,如介电阻挡放电等离子体反应器的使用,展示了在水中降解DCA方面的有希望的结果。这些研究不仅揭示了这些过程的降解机制和效率,还暗示了在处理污染水中的潜在应用,有助于更安全的环境实践(Feng et al., 2015)。
安全和危害
属性
IUPAC Name |
2-(aminomethyl)-3,4-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPHGODJXYLKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409449 | |
| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3,4-dichloroaniline | |
CAS RN |
147249-42-1 | |
| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

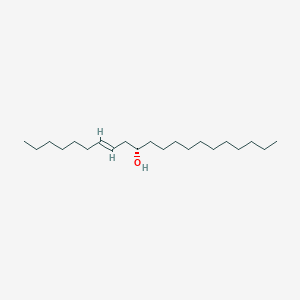
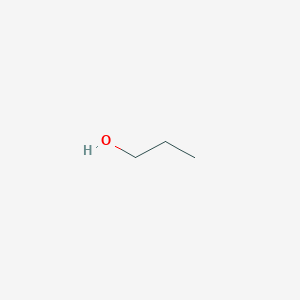
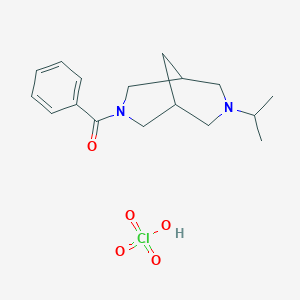
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
